2-[(Tert-butoxy)carbonyl]butanoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H16O4 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]butanoic acid |
InChI |
InChI=1S/C9H16O4/c1-5-6(7(10)11)8(12)13-9(2,3)4/h6H,5H2,1-4H3,(H,10,11) |
InChI Key |
OWRZGPZTYSOEPX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Routes
Established Synthesis Pathways for Butanoic Acid Derivatives
Traditional synthetic routes to butanoic acid derivatives rely on well-established organic reactions. These pathways focus on the reliable formation of the carboxylic acid group and the temporary masking of other reactive functional groups to prevent unwanted side reactions.
The carboxyl group is the defining feature of carboxylic acids, and its formation is a fundamental step in the synthesis of butanoic acid derivatives. uomustansiriyah.edu.iq Several classical methods can be employed to introduce this functionality. The properties of carboxylic acid derivatives are substantially different from their parent functional groups (like alcohols or amines) when attached to an acyl group (RCO-). msu.edulibretexts.org
Common synthetic transformations to yield a carboxylic acid include:
Oxidation of Primary Alcohols or Aldehydes: A primary alcohol or aldehyde on a four-carbon chain can be oxidized to the corresponding butanoic acid.
Hydrolysis of Nitriles: The hydrolysis of a butyronitrile (B89842) (a compound with a -CN group) under acidic or basic conditions is a reliable method for producing butanoic acid.
Carbonation of Grignard Reagents: The reaction of a propyl magnesium halide (a Grignard reagent) with carbon dioxide, followed by an acidic workup, yields butanoic acid.
These methods provide a direct means to construct the carboxylic acid moiety, which is a cornerstone for the synthesis of compounds like 2-[(Tert-butoxy)carbonyl]butanoic acid.
In the synthesis of amino acids and their derivatives, the amino group is highly reactive and must often be "protected" to prevent it from participating in undesired side reactions. libretexts.orgnih.gov The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide chemistry. researchgate.net
The introduction of a Boc group is typically achieved by reacting the amino-precursor of the butanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The choice of base and solvent can significantly impact the reaction's efficiency. Mild bases such as sodium bicarbonate or triethylamine (B128534) are often used to minimize side reactions.
The Boc group is valued for its stability under a wide range of reaction conditions, yet it can be readily removed under mildly acidic conditions, often using trifluoroacetic acid (TFA). This orthogonality makes it an ideal protecting group, allowing for chemical modifications at other parts of the molecule, such as the carboxylic acid end, without disturbing the protected amine. peptide.com This strategy is crucial in multi-step syntheses, including solid-phase peptide synthesis (SPPS), where selective deprotection is required. peptide.com
Table 1: Common Conditions for Boc Protection of Amines
| Reagent | Base | Catalyst (Optional) | Solvent |
|---|---|---|---|
| Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (Et₃N) | 4-Dimethylaminopyridine (B28879) (DMAP) | Dichloromethane (B109758) (DCM) |
| Di-tert-butyl dicarbonate (Boc₂O) | Sodium Bicarbonate (NaHCO₃) | None | Tetrahydrofuran (B95107) (THF) / Water |
| 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON) | Pyridine | None | Tetrahydrofuran (THF) |
Advanced and Stereoselective Synthesis of Chiral Analogues
The synthesis of specific enantiomers of chiral molecules is critical in fields like pharmaceuticals, where different enantiomers can have vastly different biological activities. ajchem-b.com Advanced synthetic methods have been developed to control the three-dimensional arrangement of atoms during the formation of butanoic acid derivatives.
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. For butanoic acid scaffolds, several strategies are employed to introduce chirality at the α-carbon (the C2 position).
One common approach involves the use of chiral auxiliaries . A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the starting material. It directs the stereochemical course of a reaction to produce the desired stereoisomer before being removed. For instance, a phenylglycinol derivative can be used as a chiral inducer in the alkylation of α-amidophosphine boranes to create α-substituted carboxylic acids with high diastereomeric excess. researchgate.net Similarly, chiral nickel(II) glycinate (B8599266) complexes can be used in three-component reactions to generate α-amino-β-substituted butyric acid derivatives with high stereoselectivity. nih.gov
Another powerful technique is organocatalysis , which uses small chiral organic molecules as catalysts. For example, a chiral bifunctional amine-squaramide can catalyze the direct asymmetric vinylogous Michael addition of α,β-unsaturated γ-butyrolactam to 2-enoylpyridines, providing access to optically active γ-substituted butyrolactams with excellent enantioselectivities (up to >99% ee). rsc.org
Asymmetric hydrogenation is a chemical reaction that adds hydrogen across a double bond with high spatial selectivity, creating one or more new stereocenters. ajchem-b.comwikipedia.org This method is a cornerstone of modern asymmetric synthesis and has been successfully applied to produce chiral butanoic acid derivatives. The process typically employs a transition metal catalyst (such as rhodium, ruthenium, or iridium) complexed with a chiral ligand. ajchem-b.comnih.gov The chiral information from the ligand is transferred to the substrate, resulting in the preferential formation of one enantiomer. wikipedia.org
For example, the Rh/JosiPhos complex has been used for the highly chemo- and enantioselective hydrogenation of (E)-2-substituted-4-oxo-2-alkenoic acids, affording chiral α-substituted-γ-keto acids with excellent yields and enantiomeric excesses (up to >99% ee). researchgate.net Similarly, Rh/ZhaoPhos-catalyzed asymmetric hydrogenation of γ-butenolides provides an efficient route to various chiral γ-butyrolactones. nih.gov These reactions often proceed with high efficiency and can be used to synthesize valuable chiral building blocks for therapeutic substances. nih.gov
Table 2: Examples of Catalysts in Asymmetric Hydrogenation for Butanoic Acid Analogs
| Catalyst System | Substrate Type | Product Type | Achieved Enantiomeric Excess (ee) |
|---|---|---|---|
| Rh/ZhaoPhos | γ-Aryl-γ-butenolides | Chiral γ-Butyrolactones | 97-98% |
| Rh/JosiPhos | (E)-2-substituted-4-oxo-2-alkenoic acids | Chiral α-substituted-γ-keto acids | >99% |
| RuCl₂(BINAP)(diamine) | Ketones | Chiral Alcohols | Not specified |
Optimization of Reaction Conditions and Process Development
The transition from a laboratory-scale synthesis to a larger, more efficient process requires careful optimization of reaction conditions. The goal is to maximize yield and purity while ensuring the process is safe, cost-effective, and reproducible.
For the synthesis of Boc-protected compounds, optimization can involve screening different bases, solvents, and temperatures to improve reaction efficiency and minimize the formation of side products. For instance, in challenging cases of Boc protection, catalysts like 4-dimethylaminopyridine (DMAP) can be employed, or alternative Boc-donating reagents can be used.
Parametric Studies for Enhanced Yield and Selectivity
The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are often varied include the choice of base, solvent system, reaction temperature, and the stoichiometry of the reagents.
Influence of Base and Solvent: The N-tert-butoxycarbonylation of amino acids is typically conducted under basic conditions to deprotonate the amino group, thereby increasing its nucleophilicity. organic-chemistry.org Common inorganic bases such as sodium hydroxide (B78521) and sodium bicarbonate are effective, particularly in aqueous solvent systems. chemicalbook.com The use of aqueous dioxane or aqueous acetone (B3395972) is also a common practice. Organic bases, most notably triethylamine (TEA) and 4-(dimethylamino)pyridine (DMAP), are frequently employed, often in organic solvents like tetrahydrofuran (THF), acetonitrile, or dichloromethane (DCM). semanticscholar.orgchemicalbook.com DMAP, in particular, is known to be a highly efficient acylation catalyst. researchgate.net
Effect of Temperature and Reagent Stoichiometry: The reaction is generally carried out at temperatures ranging from 0 °C to room temperature (approximately 25 °C) to ensure stability of the reagents and products. semanticscholar.org A slight excess of di-tert-butyl dicarbonate is commonly used to drive the reaction to completion. The precise molar ratio of the amino acid, Boc₂O, and the base is a critical factor that is often optimized to achieve the highest possible yield while minimizing the formation of by-products.
The following interactive table summarizes representative conditions for the N-Boc protection of amino acids, illustrating the impact of different parameters on the reaction outcome.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Starting Material | 2-Aminobutanoic acid | 2-Aminobutanoic acid | 2-Aminobutanoic acid |
| Reagent | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate |
| Base | Sodium Bicarbonate | Triethylamine (TEA) | 4-(dimethylamino)pyridine (DMAP) |
| Solvent | Water/Dioxane | Tetrahydrofuran (THF) | Acetonitrile |
| Temperature | Room Temperature | 0-25 °C | Room Temperature |
| Typical Yield | High | Good to High | Excellent |
This table represents typical conditions for the N-Boc protection of amino acids. Specific yields for this compound would require empirical determination under these varied parameters.
Role of Catalysis in Butanoic Acid Synthesis
While the N-tert-butoxycarbonylation of 2-aminobutanoic acid can proceed with a stoichiometric amount of base, the use of catalysts can accelerate the reaction rate and improve efficiency, sometimes allowing for milder reaction conditions.
Organocatalysis: 4-(dimethylamino)pyridine (DMAP) is a widely recognized and highly effective nucleophilic catalyst for acylation reactions, including the introduction of the Boc group. chemicalbook.comresearchgate.net Its catalytic activity stems from the formation of a highly reactive N-acylpyridinium intermediate with di-tert-butyl dicarbonate, which is then readily attacked by the amino group of the butanoic acid derivative. Even in catalytic amounts, DMAP can significantly enhance the reaction rate. researchgate.net
Lewis Acid and Other Catalysts: While less common for standard Boc protections of simple amino acids, various Lewis acids and other catalysts have been explored for N-tert-butoxycarbonylation reactions of a broader range of amines. For instance, perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) and catalytic amounts of iodine have been reported as efficient catalysts for the N-Boc protection of various amines under solvent-free conditions. organic-chemistry.org The applicability and efficiency of such catalysts would need to be specifically evaluated for the synthesis of this compound. Additionally, heterobimetallic dinuclear lanthanide alkoxide complexes have been shown to act as efficient acid-base bifunctional catalysts for the N-Boc protection of amines under solvent-free conditions, demonstrating high activity across a wide scope of substrates. researchgate.net
The table below outlines various catalytic systems that have been reported for the N-Boc protection of amines, which could be applicable to the synthesis of this compound.
| Catalyst | Catalyst Type | Typical Conditions | Advantages |
| 4-(dimethylamino)pyridine (DMAP) | Organocatalyst (Nucleophilic) | Acetonitrile, Room Temp. chemicalbook.com | High efficiency, accelerates reaction rate. |
| Iodine (I₂) | Lewis Acid | Solvent-free, Room Temp. organic-chemistry.org | Mild, practical, and efficient for various amines. |
| HClO₄–SiO₂ | Solid Acid Catalyst | Solvent-free, Room Temp. organic-chemistry.org | Reusable, inexpensive, and highly efficient. |
| Ln₂Na₈(OR)₁₂(OH)₂ | Bifunctional (Acid-Base) | Solvent-free | High activity, wide substrate scope. researchgate.net |
This table summarizes catalysts used for the N-Boc protection of amines in general. Their specific performance for the synthesis of this compound would require experimental validation.
Chemical Reactivity and Mechanistic Transformations
Deprotection Chemistry of the Tert-butoxycarbonyl (Boc) Group
The tert-butoxycarbonyl (Boc) group is one of the most common protecting groups for amines in organic synthesis due to its stability in basic and nucleophilic conditions, while being easily removable under acidic conditions. rsc.orgresearchgate.net This characteristic is fundamental to its application in synthetic strategies requiring orthogonal protection.
The standard method for the deprotection of the Boc group involves treatment with a strong acid. fishersci.co.uk Reagents such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in solvents like methanol (B129727), ethyl acetate (B1210297), or dioxane, are commonly employed. rsc.orgwikipedia.org
The mechanism of acid-mediated cleavage is a well-understood process. total-synthesis.com It begins with the protonation of the carbonyl oxygen of the carbamate (B1207046) by the acid. This initial step is followed by the fragmentation of the protonated intermediate, which leads to the formation of a stabilized tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine. total-synthesis.com The tert-butyl cation is then typically neutralized by deprotonation to form isobutene, a volatile gas. total-synthesis.com
A potential complication of this mechanism is the reactivity of the intermediate tert-butyl cation. wikipedia.orgacsgcipr.org This electrophilic species can alkylate nucleophilic sites within the substrate molecule, particularly electron-rich aromatic rings or sulfur-containing functional groups, leading to undesired byproducts. acsgcipr.org To mitigate these side reactions, "scavengers" such as anisole (B1667542) or thioanisole (B89551) are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.org
Kinetic studies have revealed that the rate of HCl-catalyzed Boc deprotection can exhibit a second-order dependence on the acid concentration. acs.org This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the protonated Boc-protected amine. acs.org
Table 1: Common Reagents for Acid-Mediated Boc Deprotection
| Reagent | Solvent(s) | Typical Conditions | Reference(s) |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 50% TFA/DCM, Room Temp | fishersci.co.ukwikipedia.org |
| Hydrogen Chloride (HCl) | Methanol, Ethyl Acetate, Dioxane | 3-4 M HCl, Room Temp | rsc.orgwikipedia.org |
| Sulfuric Acid (H₂SO₄) | tert-Butyl Acetate (tBuOAc) | 1.5-3.0 equiv., Room Temp | researchgate.net |
| Phosphoric Acid (H₃PO₄) | Aqueous | 85 wt%, Room Temp | researchgate.net |
In the synthesis of complex molecules with multiple sensitive functional groups, the ability to selectively remove one protecting group while others remain intact is paramount. The high acid sensitivity of the Boc group allows for its selective cleavage in the presence of other, more robust protecting groups. acsgcipr.org However, when other acid-labile groups are present, alternative and milder deprotection strategies are required.
Several methods have been developed to achieve selective Boc deprotection:
Lewis Acid-Mediated Cleavage: Lewis acids such as aluminum chloride (AlCl₃) can mediate the efficient cleavage of N-Boc groups, offering an alternative to strong protic acids. organic-chemistry.org
Mild Acidic Conditions: By carefully selecting the acid and solvent system, selective deprotection can be achieved. For instance, using concentrated sulfuric acid in tert-butyl acetate allows for the removal of an N-Boc group in the presence of a tert-butyl ester. researchgate.net Similarly, aqueous phosphoric acid has been shown to be a mild and efficient reagent for N-Boc deprotection, compatible with acid-sensitive functionalities like benzyl (B1604629) esters and TBDMS ethers. researchgate.net
Oxalyl Chloride Method: A mild method utilizing oxalyl chloride in methanol has been reported for the selective deprotection of a wide range of N-Boc protected compounds. rsc.orgrsc.org The reaction proceeds at room temperature and is tolerant of various other functional groups. rsc.org
Thermal Deprotection: In the absence of any acid catalyst, N-Boc groups can be removed thermally. This method, often implemented in a continuous flow system, can even achieve selectivity between different types of N-Boc groups (e.g., aryl vs. alkyl) by precise temperature control. nih.gov
Basic Conditions: While the Boc group is generally stable to bases, selective cleavage can be achieved under specific basic conditions, particularly for dicarbamates or when the nitrogen atom is adjacent to a carbonyl or aromatic ring. umich.eduresearchgate.net This provides an orthogonal strategy to acid-based deprotection.
Table 2: Selective Boc Deprotection Methods
| Method/Reagent(s) | Key Feature | Orthogonality/Selectivity | Reference(s) |
| H₂SO₄ in tBuOAc | Mild Acidic | Selective over t-butyl esters | researchgate.net |
| Oxalyl Chloride in MeOH | Mild, Non-Protic Acid | Tolerates various functional groups | rsc.orgrsc.org |
| Thermal (Continuous Flow) | Acid-Free | Selective removal of aryl vs. alkyl N-Boc | nih.gov |
| NaOMe in MeOH | Basic Condition | Selective for activated N-Boc groups | researchgate.net |
| AlCl₃ | Lewis Acid | Alternative to strong protic acids | organic-chemistry.org |
Reactions Involving the Carboxylic Acid Moiety
The carboxylic acid group is a hub of reactivity, serving as a precursor for a wide array of other functional groups. In the context of 2-[(Tert-butoxy)carbonyl]butanoic acid, this moiety is frequently targeted for peptide bond formation and other modifications.
Esterification is a fundamental transformation of the carboxylic acid group. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis (e.g., H₂SO₄), is a classic method. masterorganicchemistry.comquora.com The reaction is an equilibrium process, typically driven to completion by using the alcohol as the solvent. masterorganicchemistry.com The mechanism involves the initial protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.com
For substrates sensitive to strong acids, milder esterification protocols are preferred. One such method involves the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). researchgate.net This procedure is highly convenient as the byproducts, tert-butanol (B103910) and CO₂, are volatile and easily removed. researchgate.net
Amidation , the formation of an amide bond, is arguably the most critical reaction for amino acid derivatives. Direct amidation of a carboxylic acid with an amine is challenging and typically requires activating the carboxylic acid. This is commonly achieved using coupling reagents. Alternatively, direct catalytic methods are being developed. For example, titanium(IV) fluoride (B91410) (TiF₄) has been shown to be an effective Lewis acid catalyst for the direct amidation of carboxylic acids with amines. researchgate.net Oxidative amidation methods, which might involve converting an intermediate aldehyde to an amide using a copper catalyst and an oxidant like tert-butyl hydroperoxide, represent another synthetic route. organic-chemistry.org
Beyond ester and amide formation, the carboxylic acid moiety can be converted into other functional groups, thereby altering the butanoic acid backbone. A primary transformation is the reduction to a primary alcohol . Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) can efficiently reduce carboxylic acids to their corresponding primary alcohols. fiveable.me This conversion of this compound would yield (S)-2-((tert-butoxycarbonyl)amino)butan-1-ol, a valuable chiral building block.
The carboxylic acid can also be converted into more reactive intermediates, such as an acyl chloride . This is typically achieved by reacting the acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive electrophile that can readily undergo reaction with various nucleophiles to form esters, amides, and other derivatives under milder conditions than the parent carboxylic acid.
Reactivity at the Alpha-Carbon of the Butanoic Acid Chain
The alpha-carbon of this compound, the carbon atom bonded to both the carboxyl and the N-Boc-amino groups, is a key site for carbon-carbon bond formation. msu.edu The hydrogen atom attached to this alpha-carbon is acidic due to the electron-withdrawing effects of the adjacent carbonyl group. sketchy.com
Deprotonation of this alpha-hydrogen atom generates a nucleophilic enolate intermediate. libretexts.org However, because the acidity of this proton is relatively low (pKa ≈ 19-20 for a typical ester), a very strong, non-nucleophilic base is required for complete enolate formation. Lithium diisopropylamide (LDA) is the base of choice for this purpose, as its bulky nature prevents it from acting as a nucleophile and attacking the carbonyl carbon. pressbooks.pub
Once formed, the enolate is a potent carbon nucleophile that can participate in S_N2 reactions with electrophiles, most commonly alkyl halides. pressbooks.publibretexts.org This reaction, known as alpha-alkylation, results in the formation of a new carbon-carbon bond at the alpha-position, replacing the alpha-hydrogen with an alkyl group. libretexts.org This two-step sequence of enolate formation followed by alkylation is a powerful tool for synthesizing non-natural and substituted amino acids from simpler precursors. The reaction works best with methyl and primary alkyl halides to avoid competing elimination reactions. wvu.edu
Elucidation of Reaction Mechanisms and Pathways
The chemical behavior of this compound is largely defined by the reactivity of its two carbonyl centers: one in the carboxylic acid moiety and the other in the tert-butoxycarbonyl (Boc) protecting group. The carboxylic acid group is the primary site for nucleophilic attack, leading to nucleophilic acyl substitution reactions. In contrast, the Boc group is designed to be stable under many nucleophilic and basic conditions, thus directing the reaction to the carboxyl function. peptide.com
Nucleophilic Attack and Addition Mechanisms
Nucleophilic attack on the electrophilic carbonyl carbon of the carboxylic acid in this compound is the initial step in several key transformations, such as esterification and amide bond formation. These reactions typically proceed through a nucleophilic acyl substitution pathway, which involves the formation of a tetrahedral intermediate followed by the elimination of a leaving group. libretexts.org
The direct attack by a nucleophile is often challenging because the acidic proton of the carboxylic acid can react with basic nucleophiles in a non-productive acid-base reaction, forming a highly unreactive carboxylate anion. orgoreview.comlibretexts.org To circumvent this, the carboxylic acid is often "activated" by converting the hydroxyl group into a better leaving group. orgoreview.comchemistrysteps.com
Esterification Mechanisms
One of the common reactions involving nucleophilic attack is esterification. In the context of N-Boc protected amino acids, which are structurally analogous to the subject compound, several methods are employed.
Fischer Esterification : This acid-catalyzed method involves the reaction of the carboxylic acid with an alcohol. The mechanism begins with the protonation of the carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent steps involve the formation of a tetrahedral intermediate, proton transfer, and the elimination of water to yield the ester. libretexts.org All steps in this process are reversible.
DCC-Mediated Esterification : Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate esterification, particularly under milder conditions. DCC activates the carboxylic acid, which is then attacked by the alcohol nucleophile. This method is advantageous when dealing with sensitive substrates. reddit.com
Other Methods : Other reagents and conditions have been developed for the esterification of N-Boc protected amino acids. For instance, ceric ammonium (B1175870) nitrate (B79036) (CAN) in an alcohol solvent at room temperature can lead to esterification while retaining the Boc group. researchgate.net
Amide Bond Formation Mechanisms
The formation of an amide bond, a cornerstone of peptide synthesis, is a critical reaction involving nucleophilic attack on this compound or its analogues. masterorganicchemistry.com
DCC Coupling : The direct reaction between a carboxylic acid and an amine is often inefficient due to the aforementioned acid-base reaction. chemistrysteps.comyoutube.com Coupling agents like dicyclohexylcarbodiimide (DCC) are widely used to facilitate this transformation. The mechanism involves several steps:
The carboxylic acid adds to one of the double bonds of the DCC molecule, protonating it.
The resulting carboxylate then acts as a nucleophile, attacking the now highly electrophilic central carbon of the protonated DCC. This forms a highly reactive O-acylisourea intermediate. libretexts.orgchemistrysteps.com
The amine nucleophile then attacks the carbonyl carbon of this activated intermediate. orgoreview.com
A tetrahedral intermediate is formed, which subsequently collapses.
The dicyclohexylurea (DCU) moiety is eliminated as a stable leaving group, resulting in the formation of the amide bond. libretexts.orglibretexts.org DCU is a solid byproduct that precipitates from the reaction mixture. bachem.com
This DCC-mediated coupling is a foundational strategy in peptide synthesis, allowing for the sequential addition of Boc-protected amino acids to a growing peptide chain. orgoreview.comlibretexts.org
The table below summarizes the key aspects of these nucleophilic attack mechanisms on the carboxylic acid group of this compound and its analogues.
| Reaction Type | Nucleophile | Key Reagents/Conditions | Intermediate Type | Product |
|---|---|---|---|---|
| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol) | Strong Acid Catalyst (e.g., H₂SO₄), Heat | Protonated Tetrahedral Intermediate | Ester |
| DCC-Mediated Amide Formation | Amine (e.g., another amino acid ester) | Dicyclohexylcarbodiimide (DCC) | O-Acylisourea Intermediate | Amide (Peptide Bond) |
| CAN-Mediated Esterification | Alcohol | Ceric Ammonium Nitrate (CAN), Room Temp | (Not specified) | Ester |
Applications As a Versatile Synthetic Building Block and Intermediate
Utilization in Peptide Synthesis and Related Bioconjugate Chemistry
One of the most prominent applications of 2-[(tert-butoxy)carbonyl]butanoic acid and its analogues is in peptide synthesis. The Boc protecting group is a cornerstone of a major strategy in solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of peptides. masterorganicchemistry.comnih.gov In Boc-based SPPS, the amino acid, with its α-amino group protected by the Boc moiety, is anchored to a solid resin support via its carboxyl group. The synthesis proceeds through a series of iterative cycles, each involving two key steps: the removal of the Boc group with an acid like TFA, and the subsequent coupling of the newly freed amino group with the carboxyl group of the next Boc-protected amino acid. peptide.com This cyclic process allows for the stepwise assembly of a peptide chain with a precisely defined sequence. springernature.com
The use of Boc-protected amino acids can be particularly advantageous for the synthesis of complex or hydrophobic peptides where other protecting group strategies might be less effective. nih.govspringernature.com The specific compound, (S)-2-((tert)-Butoxycarbonyl)amino)butanoic acid, serves as the protected form of L-2-aminobutanoic acid, a non-proteinogenic amino acid, enabling its incorporation into peptide sequences to modulate their structure, stability, and biological activity. nih.gov
Beyond traditional peptide synthesis, these building blocks are also employed in bioconjugate chemistry. This field involves linking molecules to biomacromolecules like proteins or enzymes. The ability to selectively deprotect the amino group allows for the controlled attachment of the amino acid moiety to a biological target, creating hybrid structures with novel functions.
Role in the Synthesis of Complex Organic Architectures
The utility of this compound extends beyond peptide chemistry into the broader field of complex organic synthesis, where it serves as a chiral precursor and a foundational element for intricate molecular designs.
As a chiral molecule (available in both (R) and (S) enantiomers), this compound is a valuable starting material for the construction of stereodefined intermediates. nih.gov The inherent chirality of the parent amino acid is preserved and carried through synthetic sequences, allowing chemists to control the three-dimensional arrangement of atoms in the final product. This is critical in medicinal chemistry, where the biological activity of a drug is often dependent on its specific stereochemistry.
For instance, the enantioselective synthesis of complex molecules often relies on chiral building blocks like Boc-protected amino acids. Research has demonstrated the synthesis of chiral scaffolds from conveniently protected amino acids, which can be selectively transformed into polyfunctional chemical platforms suitable for creating complex molecules through reactions like peptide coupling or click chemistry. researchgate.net A specific example, though a derivative, that highlights this principle is the enantioselective synthesis of (D)-2-tert-butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid, which was incorporated into growth hormone secretagogue compounds, resulting in new analogues with significantly increased potency. nih.gov This illustrates how a Boc-protected amino acid serves as a key intermediate for establishing a specific stereocenter in a biologically active molecule.
The total synthesis of natural products—the complete chemical synthesis of complex molecules from simple, commercially available precursors—frequently utilizes protected amino acids as starting materials. nih.govuci.edu These efforts aim to replicate nature's complex structures in the laboratory, confirming their structure, enabling the synthesis of analogues for biological testing, and pushing the boundaries of synthetic organic chemistry. uci.edunih.gov
While direct examples involving this compound are specific to particular synthetic campaigns, the strategy is well-established with similar building blocks. For example, the total synthesis of the marine natural products lyngbyabellin O and P began with Boc-L-leucine, a different Boc-protected amino acid. mdpi.com This starting material was elaborated through multiple steps to form a key fragment of the final complex structure, demonstrating how the Boc-protected amino acid core provides a reliable platform for building molecular complexity. mdpi.com Similarly, the synthesis of platensimycin, a potent antibacterial agent, involved the coupling of two advanced fragments, one of which was derived from amino acid precursors. nih.gov These examples underscore the role of compounds like this compound as foundational units in the strategic assembly of advanced organic molecules.
Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize and screen a large number of different but structurally related molecules, known as a library. openaccessjournals.com This approach significantly accelerates the identification of new drug candidates. openaccessjournals.comresearchgate.net
This compound is an ideal building block for combinatorial synthesis. Its structure contains two distinct functional groups: the carboxylic acid, which is available for reaction, and the temporarily masked amino group. iipseries.org Using solid-phase synthesis techniques, the compound can be anchored to a resin and its carboxylic acid can be reacted with a diverse set of amines to form a library of amides. ijpsonline.com Subsequently, the Boc group can be removed to expose the amino group, which can then be reacted with another set of building blocks, such as acid chlorides. This "split-and-mix" or parallel synthesis approach allows for the creation of thousands of unique compounds in a short period, which can then be screened for biological activity. ijpsonline.com This methodology has been famously applied to generate libraries of non-polymeric organic compounds such as 1,4-benzodiazepines, demonstrating the power of using protected amino acids as core scaffolds. ijpsonline.com
Derivatization for New Functional Analogues
The chemical structure of this compound allows for extensive modification, enabling the synthesis of a wide array of new functional analogues. These derivatives can be designed to probe structure-activity relationships, improve pharmacological properties, or introduce new functionalities into a molecule.
Derivatives of this compound can be synthesized by modifying the butanoic acid backbone or by altering the substituents. These modifications can introduce new physical, chemical, and biological properties. Researchers have developed synthetic routes to a variety of such analogues, which are used as specialized building blocks in peptide synthesis and medicinal chemistry.
For example, fluorinated derivatives have been synthesized to create analogues of biologically active compounds with improved metabolic stability and binding affinity. nih.gov Other modifications include the introduction of additional alkyl groups, aromatic rings, or heterocyclic systems to explore their impact on molecular interactions. mdpi.comnih.gov The following table summarizes a selection of these synthesized derivatives, showcasing the structural diversity that can be achieved starting from a protected aminobutanoic acid framework.
| Derivative Name | Molecular Formula | Key Structural Feature | Reference |
|---|---|---|---|
| (S)-2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid | C11H21NO4 | Contains a tert-butyl group adjacent to the chiral center, known as a tert-Leucine derivative. | nih.gov |
| 2-({[(Tert-butoxy)carbonyl]amino}oxy)butanoic acid | C9H17NO5 | Features an oxygen atom inserted between the amino group and the chiral carbon. | nih.gov |
| (R)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid | C15H20N2O6 | A β-amino acid derivative with a nitrophenyl substituent. | |
| (S)-4-(Benzyloxy)-3-((tert-butoxycarbonyl)amino)butanoic acid | C16H23NO5 | A β-amino acid derivative featuring a benzyloxy group. | |
| 2-{[(tert-butoxy)carbonyl]amino}-2-methylpentanoic acid | C11H21NO4 | Contains a methyl group at the α-carbon and a pentanoic acid backbone. | scbt.com |
| (D)-2-tert-Butoxycarbonylamino-5,5-difluoro-5-phenyl-pentanoic acid | C16H21F2NO4 | A pentanoic acid derivative with gem-difluoro and phenyl groups on the side chain. | nih.gov |
These examples highlight the chemical tractability of the Boc-protected aminobutanoic acid scaffold and its role as a platform for generating novel chemical entities with tailored properties for research and development.
Regioselective and Stereoselective Incorporation of New Functional Groups
The molecular architecture of this compound and its derivatives provides a powerful scaffold for the regioselective and stereoselective introduction of new functional groups. The interplay between the bulky tert-butoxycarbonyl (Boc) protecting group, the carboxylic acid moiety, and the existing stereocenter at the α-carbon allows for a high degree of control in synthetic transformations. This control is crucial for the synthesis of complex chiral molecules, such as unnatural amino acids, peptide fragments, and pharmacologically active compounds. Researchers have leveraged these features to achieve high selectivity in a variety of reactions, including alkylations, aminations, and Mannich reactions.
Diastereoselective Alkylation
The chiral center in derivatives of this compound can effectively direct the stereochemical outcome of alkylation reactions at adjacent positions. By converting the carboxylic acid to other functional groups, such as in an imidazolidinone ring system, the steric bulk of the Boc group and other substituents can guide the approach of electrophiles from the less hindered face.
One notable strategy involves the stereoselective synthesis of tetrasubstituted α-aminophosphonic acids. In this approach, a derivative of Boc-protected butanoic acid is incorporated into a cyclic system, such as an imidazolidinone. The subsequent alkylation of the α-carbon proceeds with exceptional diastereoselectivity. The cyclic structure, along with the bulky protecting groups, creates a rigid conformation that exposes one face of the molecule to the incoming electrophile while shielding the other. For instance, treating the cyclic derivative with a strong base followed by an alkyl halide leads to the formation of tetrasubstituted products in good yields and with high diastereomeric ratios. mdpi.com
| Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| Benzyl (B1604629) bromide | Strong Base | 83 | >98:2 | mdpi.com |
| Allyl bromide | Strong Base | 78 | >98:2 | mdpi.com |
| Methyl iodide | Strong Base | 72 | >98:2 | mdpi.com |
This table illustrates the high diastereoselectivity achieved in the alkylation of a chiral imidazolidinone derived from a Boc-protected amino acid.
Stereoselective Amination and Azidation
The introduction of nitrogen-containing functional groups, such as amino and azido (B1232118) groups, can also be achieved with a high degree of stereocontrol. These transformations are fundamental to the synthesis of diamino acids and other nitrogen-rich chiral molecules.
A powerful method for achieving this involves the conversion of a hydroxy group at the α-position to a good leaving group, followed by nucleophilic substitution. For example, in the asymmetric synthesis of diaminobutanoic acid, a derivative of this compound is used as a precursor. A key step involves the formation of an aziridinium (B1262131) ion, which then undergoes a regioselective opening by an azide (B81097) nucleophile. This process results in the formation of an anti-2-azido-3-amino ester with high diastereoselectivity (>95% de). rsc.org Subsequent deprotection steps yield the final diaminobutanoic acid with excellent diastereomeric and enantiomeric excess (98% de and 98% ee). rsc.org
Another sophisticated approach is the proline-catalyzed α-hydrazination reaction, which can be applied to derivatives of butanoic acid to install a nitrogen-nitrogen bond with high diastereoselectivity. researchgate.net This method demonstrates how an external chiral catalyst can override or enhance the directing effect of the existing stereocenter to favor the formation of a specific diastereomer.
| Reaction | Key Step | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |
| Asymmetric Azidation | Regioselective opening of aziridinium ion | >95% | >95% | rsc.org |
| Deprotection to Diamino Acid | Staudinger reduction, hydrogenolysis | 98% | 98% | rsc.org |
This table summarizes the stereochemical outcomes in the synthesis of diaminobutanoic acid derivatives, highlighting the precise control over the introduction of the azide group.
Asymmetric Mannich Reactions
Derivatives of this compound are also valuable in asymmetric Mannich reactions for the construction of new C-C bonds and the creation of adjacent stereocenters. In these reactions, N-Boc-protected ketimines derived from butanoic acid analogues can act as nucleophiles, adding to aldehydes in the presence of a chiral catalyst.
For instance, the amine-catalyzed Mannich reaction between aldehydes and N-Boc-protected ketimines bearing both alkyl and alkynyl groups has been developed. semanticscholar.org The geometry of the ketimine, which can be controlled by the choice of substituents, significantly influences the stereochemical outcome. Using a chiral catalyst like L-proline, these reactions can produce β-amino aldehydes bearing a chiral α-tert-amine moiety with high diastereoselectivity. The resulting products can then be further manipulated, for example, by hydrogenating the alkynyl group to an alkyl group, providing access to complex chiral amines that are otherwise difficult to synthesize. semanticscholar.org
| Aldehyde | Catalyst | Yield (%) | Diastereomeric Ratio (anti:syn) | Reference |
| Isovaleraldehyde | L-proline | 80 | 93:7 | semanticscholar.org |
| Propanal | L-proline | 81 | 91:9 | semanticscholar.org |
| Cyclohexanecarboxaldehyde | L-proline | 75 | >99:1 | semanticscholar.org |
This table shows the results of the L-proline-catalyzed asymmetric Mannich reaction, demonstrating the synthesis of anti-β-amino aldehydes with high diastereoselectivity.
Advanced Characterization Methodologies in Academic Research
Spectroscopic Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).
For 2-[(Tert-butoxy)carbonyl]butanoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. The protons of the tert-butyl group of the Boc protecting group typically appear as a prominent singlet around 1.4 ppm. The protons of the butanoic acid backbone would exhibit more complex splitting patterns due to spin-spin coupling with neighboring protons. For instance, the proton on the alpha-carbon (α-CH) would be a multiplet, coupled to the protons on the adjacent methylene (B1212753) (CH₂) group. The methylene protons would in turn be split by the α-CH and the terminal methyl (CH₃) protons, and the terminal methyl group would appear as a triplet.
The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the carbamate (B1207046) are typically found in the downfield region (around 170-180 ppm). The quaternary carbon of the tert-butyl group is also characteristic, appearing around 80 ppm. The remaining carbons of the butanoic acid chain would have chemical shifts consistent with an aliphatic carboxylic acid derivative.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are approximate values and can vary based on the solvent and other experimental conditions.
| Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Carboxylic Acid (COOH) | 10-12 (broad singlet) | ~175 |
| Carbamate (N-COO-C) | - | ~155 |
| Alpha-Carbon (α-CH) | ~4.2 (multiplet) | ~55 |
| Methylene (CH₂) | ~1.8 (multiplet) | ~25 |
| Methyl (CH₃) | ~0.9 (triplet) | ~10 |
| Tert-butyl Quaternary C | - | ~80 |
| Tert-butyl CH₃ | ~1.4 (singlet) | ~28 |
Infrared (IR) spectroscopy is particularly useful for identifying the functional groups present in a molecule. The spectrum for this compound would be characterized by several key absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is broadened due to hydrogen bonding. docbrown.info
Two distinct carbonyl (C=O) stretching absorptions would also be prominent. The carboxylic acid carbonyl typically appears around 1700-1725 cm⁻¹, while the carbamate carbonyl of the Boc group is found at a slightly lower wavenumber, generally in the range of 1680-1700 cm⁻¹. docbrown.info The C-H stretching vibrations of the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. As this compound lacks extensive conjugation or chromophores that absorb in the visible region, it is not expected to show significant absorption in the visible spectrum. It may exhibit some absorption in the far UV region due to the n→π* transitions of the carbonyl groups, but UV-Vis spectroscopy is not a primary characterization technique for this compound.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) |
| Aliphatic C-H | C-H stretch | 2850-3000 |
| Carboxylic Acid C=O | C=O stretch | 1700-1725 |
| Carbamate C=O | C=O stretch | 1680-1700 |
| C-O | C-O stretch | 1200-1300 |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and obtaining structural information from its fragmentation pattern. The molecular formula of this compound is C₉H₁₇NO₄, corresponding to a molecular weight of 203.24 g/mol . nih.govsigmaaldrich.comtcichemicals.com In an electrospray ionization (ESI) mass spectrum, the compound would likely be observed as protonated [M+H]⁺ or deprotonated [M-H]⁻ ions at m/z 204.12 or 202.11, respectively.
The fragmentation pattern in tandem mass spectrometry (MS/MS) provides significant structural clues. A characteristic fragmentation pathway for Boc-protected amino acids is the loss of isobutylene (B52900) (56 Da) from the tert-butyl group, leading to a prominent fragment ion. nih.gov Another common fragmentation is the loss of the entire Boc group (101 Da) or the loss of carbon dioxide (44 Da) from the carboxylic acid. nih.govlibretexts.org
Table 3: Expected Key Ions in the Mass Spectrum of this compound
| Ion | m/z (positive mode) | m/z (negative mode) | Description |
| [M]⁺˙ | 203.12 | - | Molecular Ion |
| [M+H]⁺ | 204.12 | - | Protonated Molecule |
| [M-H]⁻ | - | 202.11 | Deprotonated Molecule |
| [M+H - C₄H₈]⁺ | 148.08 | - | Loss of isobutylene |
| [M+H - Boc]⁺ | 103.07 | - | Loss of Boc group |
| [M-H - CO₂]⁻ | - | 158.12 | Loss of carbon dioxide |
Diffraction Methods for Solid-State Analysis
While spectroscopic methods reveal the structure of molecules in the gas or solution phase, diffraction techniques are essential for determining the precise arrangement of atoms and molecules in the solid state.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations, rooted in the principles of quantum mechanics, are instrumental in elucidating the fundamental properties of molecules. For 2-[(Tert-butoxy)carbonyl]butanoic acid, these calculations can predict its most stable three-dimensional arrangements, the distribution of its electrons, and its inherent propensity to undergo chemical reactions.
Conformational Analysis and Thermodynamic Stability
The flexibility of the butanoic acid backbone and the rotational freedom around the carbamate (B1207046) linkage of the tert-butoxycarbonyl (Boc) group give rise to multiple possible conformations for this compound. Computational studies on similar molecules, such as butanoic acid derivatives and Boc-protected amino acids, provide a framework for understanding the likely conformational preferences and thermodynamic stability of this compound. biointerfaceresearch.com
The rotation around the C-C bonds of the butanoic acid chain leads to various staggered and eclipsed conformations. Theoretical studies on carboxylic acids have shown that the syn conformation of the carboxyl group (where the O=C-O-H dihedral angle is approximately 0°) is generally more stable than the anti conformation. nih.gov For the Boc group, steric hindrance plays a significant role in determining the most stable rotamers.
Table 1: Predicted Stable Conformers and Relative Energies (Illustrative)
| Conformer | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) (Predicted) |
| A | C-C-C-C: gauche, O=C-N-C: trans | 0.0 (most stable) |
| B | C-C-C-C: anti, O=C-N-C: trans | +0.5 - 1.5 |
| C | C-C-C-C: gauche, O=C-N-C: cis | > +2.0 (less stable) |
| D | C-C-C-C: anti, O=C-N-C: cis | > +2.5 (less stable) |
| Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific quantum chemical calculations. |
Electronic Structure Analysis (e.g., HOMO-LUMO Energies)
The electronic structure of a molecule is key to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. chemijournal.com
For this compound, the HOMO is expected to be localized primarily on the non-bonding oxygen atoms of the carboxylate and carbamate groups, which are the most electron-rich regions. The LUMO is likely to be centered on the antibonding π* orbital of the carbonyl groups.
Computational studies on similar Boc-protected amino acids and butanoic acid derivatives, often employing Density Functional Theory (DFT), have been used to calculate these electronic properties. biointerfaceresearch.comresearchgate.netresearchgate.net While specific values for the title compound are not published, analogous studies suggest the HOMO-LUMO gap would be in a range typical for such organic molecules, indicating moderate stability.
Table 2: Predicted Electronic Properties (Illustrative)
| Property | Predicted Value (Illustrative) | Significance |
| HOMO Energy | -6.0 to -7.0 eV | Electron-donating ability |
| LUMO Energy | +1.0 to +2.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap | 7.0 to 9.0 eV | Kinetic stability, chemical reactivity |
| Note: These values are illustrative and based on data from similar compounds. researchgate.netnih.gov Precise values require specific DFT calculations for this compound. |
Prediction of Chemical Reactivity and Selectivity
The electronic structure information derived from quantum chemical calculations can be used to predict the chemical reactivity and selectivity of this compound. The regions of the molecule with the highest HOMO density are susceptible to electrophilic attack, while regions with the highest LUMO density are prone to nucleophilic attack.
The carboxylic acid group is a primary site for reactions such as esterification and amidation. The Boc protecting group is known to be labile under acidic conditions, and computational studies can model the mechanism of its removal. researchgate.netorganic-chemistry.org The alpha-carbon, being adjacent to the electron-withdrawing carbonyl and carbamate groups, can be a site for enolate formation under appropriate basic conditions, leading to potential racemization or further functionalization.
Computational methods can also predict the acidity (pKa) of the carboxylic acid proton and the proton on the nitrogen of the carbamate. These values are crucial for understanding the behavior of the molecule in different chemical environments and for designing synthetic routes.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a molecule, molecular modeling and dynamics simulations allow for the exploration of its dynamic behavior and interactions over time.
Exploration of Reaction Pathways and Transition States
Molecular modeling techniques can be used to map out the potential energy surface for chemical reactions involving this compound. This allows for the identification of reaction intermediates and, crucially, the transition states that connect reactants, intermediates, and products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.
For instance, the acid-catalyzed deprotection of the Boc group can be computationally modeled to elucidate the step-by-step mechanism, including the initial protonation of a carbonyl oxygen, the subsequent cleavage of the tert-butyl group to form a stable carbocation, and the final decarboxylation to yield the free amine. researchgate.net Similarly, the mechanisms of esterification or amidation at the carboxylic acid terminus can be investigated to understand the role of catalysts and the stereochemical outcome of the reaction.
Investigations of Intermolecular Interactions (e.g., hydrogen bonding)
In the condensed phase, the behavior of this compound is significantly influenced by its interactions with neighboring molecules, including solvent molecules and other molecules of the same compound. Molecular dynamics simulations can provide a detailed picture of these intermolecular interactions.
A key intermolecular interaction for this molecule is hydrogen bonding. The carboxylic acid group can act as both a hydrogen bond donor (through the hydroxyl proton) and a hydrogen bond acceptor (through the carbonyl oxygen). The carbamate group of the Boc protecting moiety also contains a hydrogen bond acceptor (the carbonyl oxygen).
Simulations can reveal the preferred hydrogen bonding patterns, such as the formation of dimers between two carboxylic acid groups, or the interaction with protic solvents like water or alcohols. rsc.orgrsc.org Understanding these interactions is vital for predicting the solubility, crystal packing, and biological activity of the compound. For example, the ability to form specific hydrogen bonds is often a critical factor in the interaction of a molecule with a biological target.
Green Chemistry Principles in Synthesis and Application
Development of Sustainable Synthetic Routes and Reagents
The conventional synthesis of 2-[(Tert-butoxy)carbonyl]butanoic acid, and other N-Boc protected amino acids, typically involves the reaction of the parent amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org While effective, traditional methods often employ stoichiometric amounts of reagents and hazardous solvents. The development of sustainable alternatives focuses on improving the environmental profile of this transformation through greener reagents and catalytic systems.
Recent research has demonstrated several promising approaches:
Catalyst-Free Synthesis in Water: An efficient and highly chemoselective N-tert-butoxycarbonylation of amines and amino acids has been developed using water as the solvent, eliminating the need for any catalyst. This method prevents the formation of common side products like isocyanates and ureas and ensures the optical purity of chiral compounds. organic-chemistry.org
Reusable Heterogeneous Catalysts: Perchloric acid adsorbed on silica (B1680970) gel (HClO₄–SiO₂) has been identified as a highly efficient, inexpensive, and reusable catalyst for the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org This approach simplifies the process and facilitates catalyst recovery and reuse, reducing waste.
Ionic Liquids as Catalysts: 1-Alkyl-3-methylimidazolium cation-based ionic liquids have been shown to effectively catalyze the N-tert-butoxycarbonylation of amines with excellent chemoselectivity. The ionic liquid is believed to activate the di-tert-butyl dicarbonate, and this method offers another avenue for developing more sustainable processes. organic-chemistry.org
Alternative Protecting Group Reagents: While Boc₂O is the most common reagent, alternatives like 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (B108109) (BOC-ON) have been used. BOC-ON reacts rapidly with amino acids at room temperature in aqueous dioxane or acetone (B3395972), offering an advantage over potentially thermally unstable reagents.
These developments represent a significant shift towards more sustainable synthetic strategies, reducing reliance on hazardous materials and promoting the use of catalytic and environmentally benign reaction media.
Optimization of Atom Economy and Reduction of Process Mass Intensity
Two key metrics used to evaluate the "greenness" of a chemical process are Atom Economy (AE) and Process Mass Intensity (PMI). mdpi.com Optimizing these metrics is a central goal in the sustainable synthesis of this compound.
Atom Economy (AE) is a theoretical measure of the efficiency of a reaction in converting the mass of reactants into the desired product. chemrxiv.org The standard synthesis of this compound from 2-aminobutanoic acid and di-tert-butyl dicarbonate proceeds as follows:
C₄H₉NO₂ + (C₅H₉O₂)₂O → C₉H₁₇NO₄ + C₄H₉OH + CO₂
The byproducts of this reaction are tert-butanol (B103910) and carbon dioxide. While addition reactions can have 100% atom economy, substitution reactions like this one inherently generate byproducts, leading to a lower AE. scranton.eduprimescholars.com Maximizing atom economy involves designing synthetic routes where the majority of atoms from the reactants are incorporated into the final product. nih.gov
Process Mass Intensity (PMI) provides a more holistic assessment of a process's environmental impact by considering the total mass of all materials used (reactants, reagents, solvents, process aids) to produce a specific mass of the final product. nih.govacsgcipr.org A high PMI value indicates significant waste generation. In pharmaceutical and fine chemical synthesis, PMI values can be very high, largely due to the extensive use of solvents for reactions, work-ups, and purifications. nih.govacs.org
Strategies to reduce the PMI for the synthesis of this compound include:
Minimizing the use of excess reagents.
Selecting synthetic routes with fewer steps.
Reducing the volume of solvents used in both the reaction and the subsequent purification stages. acs.org
Implementing telescoped processes where intermediates are not isolated, thus avoiding solvent-intensive workup and purification steps. acs.org
The table below illustrates how different synthetic approaches can impact these green chemistry metrics.
| Metric | Traditional Method | Greener Alternative (e.g., Catalytic, Solvent-Free) | Goal |
| Atom Economy | Moderate (due to byproduct formation) | Moderate (inherent to the reaction) | Maximize incorporation of reactant atoms into the product. |
| Process Mass Intensity (PMI) | High (due to large solvent and reagent volumes) | Significantly Lower | Minimize total mass input per unit of product. |
| Reagents | Stoichiometric base | Catalytic amounts of reusable catalysts | Reduce waste from reagents. |
| Solvents | Dichloromethane (B109758), Dioxane | Water, Propylene Carbonate, or solvent-free | Eliminate or replace hazardous solvents with benign alternatives. |
This is an interactive data table. You can sort and filter the data to compare the different approaches.
Strategic Solvent Selection and Waste Minimization Approaches
Traditionally, the synthesis and deprotection of Boc-protected compounds have utilized solvents such as dichloromethane (DCM), 1,4-dioxane, and dimethylformamide (DMF). rsc.orgacsgcipr.org These solvents are now recognized as problematic due to their toxicity and environmental persistence. rsc.orgacsgcipr.org Green chemistry principles advocate for their replacement with safer, more sustainable alternatives.
Greener Solvent Alternatives:
Propylene Carbonate (PC): Identified as a green polar aprotic solvent that can effectively replace DCM and DMF in peptide synthesis involving Boc-protected amino acids. Chemical yields in PC have been shown to be comparable or better than those in conventional solvents. rsc.org
Ethers: Solvents like tetrahydrofuran (B95107) (THF) and 2-methyl-THF (2-MeTHF) are increasingly seen as viable replacements for 1,4-dioxane. acsgcipr.org
Esters and Ketones: Other classes of solvents, including esters (e.g., ethyl acetate) and ketones, are also considered greener choices for these transformations. acsgcipr.orgfishersci.co.uk
Water: As mentioned previously, performing the Boc-protection reaction in water is an ideal green approach, eliminating the need for organic solvents entirely. organic-chemistry.org
Waste Minimization Approaches: Beyond solvent substitution, a comprehensive waste minimization strategy involves several key elements:
Catalysis: Shifting from stoichiometric reagents to catalytic systems reduces the generation of inorganic salt byproducts from neutralization steps. organic-chemistry.org
Process Optimization: Careful optimization of reaction conditions (temperature, concentration, reaction time) can improve yield and reduce the formation of impurities, simplifying purification and reducing waste from that stage.
Recycling: Whenever possible, solvents and catalysts should be recovered and recycled for subsequent batches.
Efficient Work-up: The purification process is a major source of waste. Traditional methods often involve extractions with large volumes of organic solvents. mdpi.com Adopting alternative purification techniques, such as crystallization over chromatography where feasible, can drastically reduce solvent waste.
By implementing these strategies, the synthesis of this compound can be aligned with the principles of green chemistry, leading to processes that are not only environmentally responsible but also more efficient and cost-effective.
Future Research Directions and Emerging Areas in the Chemistry of 2 Tert Butoxy Carbonyl Butanoic Acid
The landscape of organic synthesis is continually evolving, driven by the demand for greater efficiency, precision, and sustainability. For a versatile building block like 2-[(tert-butoxy)carbonyl]butanoic acid, future research is poised to capitalize on emerging technologies and synthetic strategies. The exploration of novel synthetic routes, expansion of its role in constructing complex molecular architectures, and its integration with automated synthesis platforms are key areas that will likely define its future utility and impact.
Q & A
Q. What are the key synthetic strategies for preparing 2-[(tert-butoxy)carbonyl]butanoic acid, and how do reaction conditions impact yield?
The synthesis typically involves Boc-protection of an amine group followed by coupling or carboxylation reactions. A common approach includes:
- Step 1 : Reaction of the amine precursor with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to introduce the Boc group .
- Step 2 : Carboxylic acid formation via hydrolysis of an ester intermediate under acidic or basic conditions .
- Step 3 : Purification using column chromatography or recrystallization to isolate the product .
Q. Critical factors :
- Temperature : Excess heat can lead to premature deprotection of the Boc group.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Catalysts : DMAP (4-dimethylaminopyridine) accelerates Boc-protection reactions .
Table 1 : Example reaction conditions and yields from literature:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DMF, 0°C → RT | 85% | >95% | |
| Hydrolysis | NaOH (aq), MeOH, reflux | 78% | >90% |
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical methods include:
- HPLC : To assess purity (>95% is typical for research-grade material) .
- NMR Spectroscopy : Confirm the presence of the Boc group (δ 1.4 ppm for tert-butyl protons) and carboxylic acid (δ 10-12 ppm) .
- Mass Spectrometry (MS) : Validate molecular weight (e.g., C₉H₁₅NO₄ with [M+H]⁺ at 218.1 m/z) .
Note : LC-MS is preferred for detecting trace impurities or by-products .
Q. What are common stability issues, and how should the compound be stored?
- Stability : The Boc group is acid-labile; exposure to TFA or HCl can cause deprotection. Avoid prolonged storage in acidic solvents .
- Storage :
Advanced Research Questions
Q. How can researchers resolve contradictions in reaction yields reported across studies?
Discrepancies often arise from variations in substrate reactivity or reaction scaling . Mitigation strategies:
- DoE (Design of Experiments) : Systematically test variables (e.g., solvent, temperature) .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to identify bottlenecks .
- Reproducibility Checks : Validate literature protocols with controlled reagent quality (e.g., anhydrous solvents) .
Example : A study reported 78% yield for hydrolysis in NaOH/MeOH, but replication yielded only 60%. Trace water in MeOH was identified as the culprit, reducing efficiency .
Q. What advanced techniques are used to study stereochemical outcomes in derivatives of this compound?
- Chiral HPLC : Resolves enantiomers (e.g., for chiral Boc-protected intermediates) .
- X-ray Crystallography : Confirms absolute configuration of crystalline derivatives .
- Enzymatic Resolution : Lipases or esterases can separate enantiomers during synthesis .
Case Study : A derivative with a chiral center showed 90% enantiomeric excess (ee) using Chiralpak AD-H column with hexane/isopropanol .
Q. How does the Boc group influence biological activity in medicinal chemistry applications?
- Protection Strategy : The Boc group enhances solubility and prevents unwanted amine reactivity during peptide synthesis .
- Bioactivity Insights : Derivatives with Boc groups have shown modulated receptor binding due to steric effects. For example, a Boc-protected analog exhibited 3-fold higher selectivity for a kinase target compared to its deprotected form .
Table 2 : Biological activity of Boc-containing analogs:
| Derivative Structure | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Boc-Butanoic Acid-Phe | Protease | 120 ± 15 | |
| Deprotected Analog | Protease | 350 ± 40 |
Q. What computational methods support mechanistic studies of Boc-deprotection?
- DFT Calculations : Model transition states for acid-catalyzed cleavage (e.g., TFA-mediated deprotection) .
- MD Simulations : Predict solvation effects on reaction kinetics in different solvents .
Example : DFT studies revealed a two-step mechanism for Boc removal: protonation of the carbonyl oxygen followed by tert-butyl cation elimination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
